1-Furfurylpiperazine dihydrochloride
Overview
Description
1-Furfurylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazines. It is a biochemical used for proteomics research . The molecular formula of this compound is C9H14N2O•2HCl, and it has a molecular weight of 239.14 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
This compound is a white solid . It is readily soluble in water and is also soluble in ethanol, dimethyl sulfoxide, and chloroform .Scientific Research Applications
Biomass Conversion to Furfural
- Furfural, a biomass-derived chemical, has been extensively researched for its potential to replace petrochemicals. Studies have investigated the acid-catalyzed conversion of xylose, xylan, and straw into furfural using microwave-assisted reactions, highlighting the efficiency of converting agricultural waste into valuable chemicals (Yemiş & Mazza, 2011).
Chloride Ions in Furfural Production
- Research has shown that chloride ions can enhance the formation of furfural from D-xylose in dilute aqueous acidic solutions. This indicates the potential for optimizing furfural production processes, which may be relevant for the synthesis and application of 1-furfurylpiperazine dihydrochloride (Marcotullio & Jong, 2010).
Hydroxymethylfurfural (HMF) Production
- The production of hydroxymethylfurfural (HMF) from fructose has been explored, demonstrating the conversion of biomass-derived carbohydrates into furan derivatives. These derivatives serve as substitutes for petroleum-based building blocks in plastic and fine chemical production (Román‐Leshkov, Chheda, & Dumesic, 2006).
Valorization of Furfural
- Valorization strategies for furfural into maleic acid and fumaric acid using betaine hydrochloride and hydrogen peroxide have been reported. This process demonstrates the potential for converting furfural into valuable chemical products, which may be relevant for compounds like this compound (Araji et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for 1-Furfurylpiperazine dihydrochloride are not mentioned in the search results, piperazine-based compounds are gaining prominence in research due to their wide range of biological activities . Future research may focus on the selective C–H functionalization of the piperazine ring .
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-furfurylpiperazine dihydrochloride is a derivative of, generally mediate their anthelmintic action by paralyzing parasites .
Mode of Action
Piperazine, a related compound, is known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
These properties are strongly influenced by the physicochemical parameters of a drug .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-9(12-7-1)8-11-5-3-10-4-6-11;;/h1-2,7,10H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRAXRAFGWHSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59037-70-6 | |
Record name | 1-(2-Furylmethyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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